Camptothecin
Overview
Description
Camptothecin is a naturally occurring alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It was discovered in 1966 by M. E. Wall and M. C. Wani during systematic screening of natural products for anticancer drugs . This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the nuclear enzyme DNA topoisomerase I . This compound has shown significant activity against various cancers, including breast, ovarian, colon, lung, and stomach cancers .
Biochemical Analysis
Biochemical Properties
Camptothecin is a potent topoisomerase inhibitor that interferes with the essential function of topoisomerase in DNA replication . It binds to the topoisomerase I and DNA complex, resulting in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .
Cellular Effects
This compound has shown to be very active antitumor compound both in vitro and in animals . It demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction . It can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the topoisomerase I and DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .
Temporal Effects in Laboratory Settings
It is known that this compound has a unique molecular mechanism of action which involves the inhibition of DNA topoisomerase I .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in several metabolic pathways
Transport and Distribution
This compound is well distributed across membranes . It interacts with the membrane cooperative and interfacial regions
Subcellular Localization
It has been found that roots accumulated the highest levels of this compound followed by stem bark . Xylem tissues showed a major accumulation site for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through several methods, including total synthesis and semi-synthesis. One common synthetic route involves the construction of the pentacyclic ring system, which includes a pyrrolo[3,4-β]-quinoline group along with an α-hydroxy lactone . The synthesis typically involves multiple steps, including cyclization, oxidation, and lactonization reactions .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as Camptotheca acuminata and Nothapodytes nimmoniana . Biotechnological approaches, including plant tissue culture techniques, cell suspension culture, and genetic manipulation, have been developed to enhance this compound production without depleting natural resources . These methods offer sustainable production options and have shown promise in meeting the increasing demand for this compound .
Chemical Reactions Analysis
Types of Reactions: Camptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which are often designed to enhance its solubility and reduce toxicity .
Scientific Research Applications
Camptothecin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a lead compound for designing more active and clinically useful anticancer drugs .
- Employed in the synthesis of various this compound derivatives with improved pharmacological properties .
Biology:
- Studied for its role in inhibiting DNA topoisomerase I, which is crucial for DNA replication and transcription .
- Used in research to understand the mechanisms of DNA damage and repair .
Medicine:
- Clinically used in the treatment of various cancers, including breast, ovarian, colon, lung, and stomach cancers .
- Several semisynthetic analogs of this compound, such as topotecan and irinotecan, are used in cancer chemotherapy .
Industry:
Mechanism of Action
Camptothecin exerts its effects by binding to the topoisomerase I and DNA complex, resulting in a ternary complex that stabilizes the enzyme-DNA interaction . This prevents DNA re-ligation, causing DNA damage and leading to apoptosis . The most critical part of this compound’s structure is the E-ring, which interacts with the enzyme through hydrogen bonds . The hydroxyl group at position 20 forms a hydrogen bond with aspartic acid 533 in the enzyme, while the lactone ring forms hydrogen bonds with arginine 364 . This interaction is essential for the inhibition of topoisomerase I and the subsequent induction of apoptosis .
Comparison with Similar Compounds
Camptothecin is unique due to its potent inhibition of DNA topoisomerase I and its planar pentacyclic ring structure . Similar compounds include topotecan, irinotecan, belotecan, and trastuzumab deruxtecan, which are semisynthetic analogs of this compound used in cancer chemotherapy . These compounds share the same mechanism of action but have been modified to improve solubility
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030956 | |
Record name | Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis. | |
Record name | Camptothecin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7689-03-4 | |
Record name | Camptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7689-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007689034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camptothecin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | camptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0030956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-, (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3Z54Z28A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
275-277 °C | |
Record name | Camptothecin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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